Product packaging for 3-Phenylbenzo[d]isoxazol-6-amine(Cat. No.:)

3-Phenylbenzo[d]isoxazol-6-amine

Cat. No.: B12961223
M. Wt: 210.23 g/mol
InChI Key: ACDJSKKLCFFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylbenzo[d]isoxazol-6-amine is a benzo[d]isoxazole derivative intended for research and development applications. The benzo[d]isoxazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in compounds with a broad spectrum of biological activities . Specifically, closely related structural analogs have been identified as potent inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcription, demonstrating potential for antitumor research . In such contexts, these inhibitors function by disrupting the HIF-1 signaling pathway, which is crucial for tumor adaptation to hypoxia, thereby leading to the downregulation of downstream target genes like VEGF and PDK1 without exhibiting cytotoxicity . Other benzo[d]isoxazole derivatives have been investigated as vanilloid receptor ligands, indicating potential utility in pain-related research . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its properties within these and other novel scientific areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B12961223 3-Phenylbenzo[d]isoxazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenyl-1,2-benzoxazol-6-amine

InChI

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

ACDJSKKLCFFNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 3 Phenylbenzo D Isoxazol 6 Amine

Strategies for Benzo[d]isoxazole Ring Formation

The synthesis of the benzo[d]isoxazole scaffold, also known as indoxazene, can be achieved through several reliable methods. These approaches typically involve the formation of the critical N-O bond or a C-O bond in the final ring-closing step.

Cyclization Reactions from Precursor Compounds, e.g., Oxime Derivatives

A prevalent and effective strategy for constructing the benzo[d]isoxazole ring system involves the cyclization of ortho-substituted aryl oxime precursors. chim.it This method generally proceeds via an intramolecular nucleophilic substitution, where an ortho-leaving group on the benzene (B151609) ring is displaced by the oxime oxygen.

The synthesis often commences with a suitably substituted o-halonitrobenzene. The nitro group can be reduced to a hydroxylamine (B1172632), which then undergoes condensation with an aldehyde to form the corresponding oxime. Subsequent base-mediated cyclization expels the halide to yield the benzo[d]isoxazole ring. Alternatively, o-hydroxyaryl oximes can undergo oxidative cyclization.

A common precursor for the synthesis of 3-substituted benzo[d]isoxazoles is an o-hydroxyaryl ketoxime. The cyclization of these precursors can be facilitated by various reagents. For instance, the treatment of Z-isomers of o-haloaryl oximes with a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA), can afford the corresponding benzo[d]isoxazole derivatives in good yields under mild conditions. chim.it

Precursor TypeReagents and ConditionsProductReference
o-Haloaryl OximeCuI, DMEDA, Room TemperatureBenzo[d]isoxazole chim.it
o-Hydroxyaryl KetoximeDehydrating Agent (e.g., Acetic Anhydride)Benzo[d]isoxazole
o-Nitroaryl AcetonitrileTfOH, Room Temperature2,1-Benzisoxazole thieme-connect.com

Thermolytic Approaches to Benzo[c]isoxazoles and Analogous Ring Systems

Thermolysis represents another viable route for the formation of benzisoxazole rings, particularly for the benzo[c]isoxazole (anthranil) isomers. This method often involves the thermal decomposition of ortho-azidoaryl ketones or aldehydes. The high temperature promotes the extrusion of dinitrogen gas from the azide (B81097) moiety, generating a highly reactive nitrene intermediate. This nitrene then undergoes intramolecular cyclization onto the adjacent carbonyl group to form the benzo[c]isoxazole ring.

For instance, the non-catalytic thermolysis of 2-azidobenzophenones in a high-boiling solvent like dry xylene can produce 3-phenylbenzo[c]isoxazoles in quantitative yields. x-mol.comresearchgate.net It is crucial to maintain anhydrous conditions, as the presence of water can lead to the formation of undesired byproducts and reduce the yield of the target heterocycle. researchgate.net

PrecursorConditionsProductYieldReference
2-Azidobenzophenone135 °C, 1 h, o-xylene3-Phenylbenzo[c]isoxazole98-99% researchgate.net

While this method is highly effective for benzo[c]isoxazoles, its application to the synthesis of benzo[d]isoxazoles is less direct but can be achieved through rearrangement of the initially formed benzo[c]isoxazole under certain conditions.

Transition Metal-Catalyzed Ring Closure Reactions for Benzisoxazoles

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzisoxazoles. These methods often offer high efficiency, selectivity, and functional group tolerance under mild reaction conditions.

Palladium-catalyzed intramolecular C-H activation and annulation is a notable example. A strategy developed by Wang, Zhang, Zhou, and co-workers allows for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. nih.gov This process involves a Pd-catalyzed [4+1] annulation under oxidative conditions. The reaction tolerates a wide range of substituted benzaldehydes and heteroaromatic aldehydes, providing the corresponding 1,2-benzisoxazoles in good yields. nih.gov

Another approach involves the copper-catalyzed cyclization of Z-oximes. This transformation can be carried out using catalytic amounts of a copper(I) salt, highlighting the catalytic nature of the reaction. chim.it Nickel-catalyzed transformations of 2,1-benzisoxazoles with organozinc reagents have also been reported, demonstrating the versatility of transition metals in the chemistry of these heterocycles. acs.org

Approaches for Introducing the Phenyl Moiety at Position 3

The incorporation of the phenyl group at the C-3 position of the benzo[d]isoxazole ring is a critical step in the synthesis of the target molecule. This can be accomplished either by using a precursor that already contains the phenyl group or by introducing it onto a pre-formed benzisoxazole scaffold.

Cross-Coupling Methodologies for Aryl Group Incorporation, e.g., Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.govorganic-chemistry.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. nih.gov

To synthesize 3-phenylbenzo[d]isoxazole derivatives, a 3-halobenzo[d]isoxazole can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields. This method offers the advantage of introducing the phenyl group at a late stage in the synthetic sequence, allowing for the diversification of the 3-substituent.

SubstrateCoupling PartnerCatalyst/LigandBaseProductReference
3-Bromobenzo[d]isoxazolePhenylboronic AcidPd(PPh3)4Na2CO33-Phenylbenzo[d]isoxazole nih.govorganic-chemistry.org
3-Iodobenzo[d]isoxazolePhenylboronic AcidPdCl2(dppf)K3PO43-Phenylbenzo[d]isoxazole rsc.org

Precursor Chemistry for Phenyl-Substituted Isoxazole (B147169) Rings

An alternative strategy involves utilizing a precursor that already contains the phenyl group destined for the 3-position of the final molecule. This approach integrates the introduction of the phenyl moiety into the ring formation step itself.

One common method is the reaction of hydroxylamine with a 1,3-dicarbonyl compound where one of the carbonyl groups is part of a benzoyl moiety. youtube.com For example, the condensation of a substituted o-hydroxyphenyl phenyl ketone with hydroxylamine would directly lead to a 3-phenylbenzo[d]isoxazole derivative.

Another precursor-based approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org To obtain a 3-phenyl substituted isoxazole, benzonitrile (B105546) oxide (which can be generated in situ from benzohydroxamoyl chloride) can be reacted with a suitable alkyne. When this chemistry is applied to a benzene ring with appropriate ortho-substituents, it can lead to the formation of the benzo[d]isoxazole ring with the phenyl group at the desired position.

Precursor 1Precursor 2ConditionsProductReference
o-Hydroxyphenyl Phenyl KetoneHydroxylamineAcid or Base Catalysis3-Phenylbenzo[d]isoxazole youtube.com
Benzonitrile OxideSubstituted Alkyne1,3-Dipolar Cycloaddition3-Phenylisoxazole Derivative rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Phenylbenzo D Isoxazol 6 Amine

Reactivity Profiles of the Amine Functional Group at Position 6

The primary amine group attached to the benzene (B151609) ring of the benzo[d]isoxazole system is a key site of chemical reactivity, primarily exhibiting nucleophilic character.

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amine group makes it a nucleophilic center, capable of attacking electron-deficient species. The nucleophilicity of an amine is closely related to its basicity; however, it is also influenced by steric factors. masterorganicchemistry.com In general, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, which correlates with their pKaH values. masterorganicchemistry.com The presence of the bulky 3-phenylbenzo[d]isoxazole scaffold may sterically hinder the approach of electrophiles to the amine group, potentially reducing its reactivity compared to less substituted anilines.

Reactions Involving Amine Derivatization (e.g., Acylation, Alkylation)

The nucleophilic nature of the amine group in 3-Phenylbenzo[d]isoxazol-6-amine allows for a range of derivatization reactions, such as acylation and alkylation. These reactions are fundamental in modifying the structure and properties of the molecule.

Acylation: The amine can react with acylating agents like acyl chlorides or anhydrides to form amides. For instance, the reaction of an aminobenzothiazole derivative with an acyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) proceeds to the corresponding amide. acs.org A similar protocol could be applied to this compound to yield N-(3-phenylbenzo[d]isoxazol-6-yl)amides. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. However, these reactions are often difficult to control and can lead to mixtures of mono- and poly-alkylated products. Tertiary amines can be cleanly alkylated to form quaternary ammonium (B1175870) salts. scilit.com

Reaction Type Reagents Product General Conditions
AcylationAcyl chloride, TriethylamineN-acyl-3-phenylbenzo[d]isoxazol-6-amineTHF, 0 °C to room temperature
AcylationIsocyanateN-substituted urea (B33335)1,4-dioxane, 80 °C
AlkylationAlkyl halide, BaseN-alkyl-3-phenylbenzo[d]isoxazol-6-amineVaries, often with base to neutralize HX

Transformations and Stability of the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to certain transformations, particularly reduction and rearrangement reactions. scilit.comrsc.org

Oxidation and Reduction Pathways of the Benzo[d]isoxazole Core

The isoxazole (B147169) ring is generally stable towards oxidizing agents. sphinxsai.com However, the N-O bond is susceptible to reductive cleavage. This reaction can be effected by various reducing agents, including catalytic hydrogenation and metal-based reagents like molybdenum hexacarbonyl [Mo(CO)6] in the presence of water, which can reductively cleave the N-O bond to yield β-aminoenones. rsc.org For benzo[d]isoxazoles, reductive ring opening is a known metabolic pathway for drugs containing this moiety.

Ring Opening and Rearrangement Reactions

The benzo[d]isoxazole ring can undergo ring-opening and rearrangement reactions under various conditions. For example, some isoxazoles are known to undergo the Boulton-Katritzky rearrangement. researchgate.net Photochemical conditions can also induce rearrangements of isoxazoles. scilit.com A study on the reaction of isatins with 5-amino-3-phenylisoxazole (B183965) in the presence of p-toluenesulfonic acid in water led to the regioselective synthesis of isoxazolo[5,4-b]quinoline (B11913196) derivatives through cleavage of the isatin (B1672199) C-N bond and subsequent ring expansion. rsc.org This highlights the potential for the isoxazole ring to participate in complex rearrangement cascades.

Influence of Phenyl and Amine Substituents on Electronic Properties and Reactivity

The electronic nature of substituents can be evaluated through computational methods that calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. researchgate.net

Steric and Electronic Effects of Substituents on Reaction Selectivity

The reactivity and selectivity of benzo[d]isoxazole derivatives in chemical transformations are profoundly influenced by the steric and electronic properties of substituents on the aromatic ring. These effects dictate the accessibility of reactive sites and the stability of intermediates, thereby guiding the outcome of a reaction.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density of the benzo[d]isoxazole ring system. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and amino (-NH2) groups, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro (-NO2), decrease the ring's electron density, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack. In electrophilic aromatic substitution reactions on disubstituted benzenes, the most activating (electron-donating) group generally directs the position of the incoming electrophile. masterorganicchemistry.com For instance, in a molecule with both a methoxy and a methyl substituent, the more strongly activating methoxy group will determine the regioselectivity of the reaction. masterorganicchemistry.com

Steric Effects: The size of substituents plays a crucial role in determining reaction selectivity by hindering the approach of reactants to a particular site. masterorganicchemistry.com This phenomenon, known as steric hindrance, can prevent a reaction from occurring at a sterically crowded position, even if it is electronically favored. For example, in cases where electronic effects favor attack at multiple positions, the electrophile will preferentially react at the least sterically hindered site. masterorganicchemistry.com A classic example is the electrophilic substitution on a benzene ring bearing a bulky t-butyl group, where attack at the position adjacent to this group is significantly disfavored. masterorganicchemistry.com

The interplay of these steric and electronic factors is critical in predicting the outcome of reactions involving this compound. The amine group at the 6-position is an activating, ortho-, para-directing group, while the phenyl group at the 3-position can also influence the reactivity of the benzisoxazole core. The balance between the electronic directing effects of the amine group and the steric bulk of both the phenyl group and other substituents will ultimately determine the regioselectivity of a given transformation.

Table 1: Influence of Substituent Effects on Reaction Selectivity

EffectDescriptionImpact on ReactivityExample
Electronic Electron-donating or electron-withdrawing nature of substituents. masterorganicchemistry.comElectron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. masterorganicchemistry.comA methoxy group (-OCH3) is more activating than a methyl group (-CH3) and will direct electrophilic substitution. masterorganicchemistry.com
Steric The physical bulk of a substituent that hinders the approach of reactants. masterorganicchemistry.comFavors reaction at less crowded sites, potentially overriding electronic preferences. masterorganicchemistry.comA bulky t-butyl group can block reaction at the adjacent position. masterorganicchemistry.com

Catalytic Reactions Involving this compound (e.g., as a ligand or substrate)

Benzo[d]isoxazoles are valuable building blocks in organic synthesis and have been employed as substrates in various transition-metal-catalyzed reactions. These reactions often lead to the formation of complex heterocyclic structures. For example, rhodium-catalyzed [5+1]-cycloaddition reactions of 3-diazoindolin-2-imines with benzo[d]isoxazoles have been reported to afford functionalized spirocyclic indolines. researchgate.net In these transformations, the benzo[d]isoxazole acts as a substrate, undergoing ring-opening and subsequent annulation.

Transition metals such as rhodium, palladium, copper, ruthenium, and iron are frequently used to catalyze reactions involving diazo compounds, which serve as precursors to metal carbenes. researchgate.net These highly reactive intermediates can then participate in a variety of transformations, including carbene insertion and transfer reactions. researchgate.net

While specific examples detailing the use of this compound as a ligand in catalytic systems are not prevalent in the provided search results, the amino group at the 6-position introduces a potential coordination site for metal catalysts. The nitrogen atom of the amine could chelate to a metal center, thereby influencing the catalyst's reactivity and selectivity. The viability of this compound as a ligand would depend on the specific catalytic cycle and the electronic and steric requirements of the metal center.

Furthermore, benzo[d]isoxazole derivatives themselves can be synthesized through catalytic methods. For instance, copper(I)-catalyzed intramolecular N–S bond formation has been used to prepare benzo[d]isothiazol-3(2H)-ones, a related class of heterocyclic compounds. mdpi.com This suggests that similar catalytic strategies could be applicable to the synthesis of substituted benzo[d]isoxazoles.

Theoretical and Experimental Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving benzo[d]isoxazoles is crucial for optimizing reaction conditions and designing new synthetic methodologies. Mechanistic studies often focus on distinguishing between concerted and stepwise pathways and identifying key reaction intermediates.

A fundamental question in many organic reactions is whether multiple bonds are broken and formed in a single, concerted step or through a multi-step, stepwise process involving discrete intermediates. ucla.edu This distinction is often investigated using a combination of experimental techniques, such as kinetic isotope effect (KIE) studies, and theoretical calculations. diva-portal.org

A concerted reaction proceeds through a single transition state, where all bond-making and bond-breaking events occur simultaneously. ucla.edu In contrast, a stepwise reaction involves two or more elementary steps, each with its own transition state and the formation of one or more reaction intermediates. ucla.edu

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, allowing for the comparison of the activation energies of concerted and stepwise pathways. researchgate.netnih.gov For example, in the context of carbocation rearrangements, if the calculated free energy change (ΔG) for the concerted mechanism is lower than that for the stepwise mechanism, the concerted pathway is favored. researchgate.net

Experimental methods like the determination of kinetic isotope effects can provide powerful evidence for a particular mechanism. diva-portal.org The replacement of an atom with its heavier isotope can lead to a change in the reaction rate if that bond is broken or formed in the rate-determining step. diva-portal.org For instance, the observation of significant primary deuterium (B1214612) kinetic isotope effects for both proton and hydride transfer in a reaction supports a concerted mechanism where both transfers occur simultaneously. diva-portal.org In some cases, a reaction may proceed through a "concerted transition state" but exhibit dynamics characteristic of a stepwise mechanism, where trajectories passing through the transition state can lead to the formation of an intermediate. nih.gov

The transformations of benzo[d]isoxazoles can proceed through various reactive intermediates, the nature of which dictates the final product. For example, in some syntheses of benzo[d]isoxazoles, a key step involves the cyclization of a 2-hydroxyaryl oxime. chim.it This process can be complicated by a competing Beckmann rearrangement, which leads to the formation of a benzo[d]oxazole as a side product. chim.it

In transition-metal-catalyzed reactions, the formation of organometallic intermediates is common. For instance, in a palladium-catalyzed annulation of benzo[d]isoxazoles with alkynes, a plausible mechanism involves the formation of a seven-membered palladacycle intermediate. chim.it Subsequent reductive elimination from this intermediate affords the final product. chim.it

Similarly, in copper-catalyzed reactions, the formation of copper-containing intermediates is proposed. For example, in the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-bromobenzamides, the proposed mechanism involves the oxidative addition of the starting material to a Cu(I) catalyst, followed by ligand exchange and reductive elimination to form a thiocyanate (B1210189) intermediate. mdpi.com This intermediate then undergoes intramolecular cyclization to yield the final product. mdpi.com The identification and characterization of such intermediates, often through spectroscopic methods or trapping experiments, are crucial for a complete understanding of the reaction mechanism.

Table 2: Investigating Reaction Mechanisms

Investigation MethodDescriptionApplication to Benzo[d]isoxazoles
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution. diva-portal.orgCan distinguish between concerted and stepwise mechanisms in reactions involving proton or other atom transfers. diva-portal.org
Theoretical Calculations (e.g., DFT) Models the potential energy surface to compare activation barriers of different pathways. researchgate.netnih.govCan predict whether a concerted or stepwise pathway is energetically favored in transformations of the benzo[d]isoxazole ring. researchgate.netnih.gov
Intermediate Trapping/Spectroscopy Experimental techniques to detect and characterize transient species.Can identify key intermediates like palladacycles or other organometallic species in catalytic cycles. chim.it

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenylbenzo D Isoxazol 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of 3-Phenylbenzo[d]isoxazol-6-amine is anticipated to display a series of signals corresponding to the distinct protons in its structure. The aromatic protons of the benzo[d]isoxazole core and the phenyl ring would likely appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the amine group would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings are expected to resonate in the range of δ 110–170 ppm. The quaternary carbons of the isoxazole (B147169) ring would have characteristic chemical shifts, aiding in the definitive assignment of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3-~163
C3a-~120
C4~7.5 (d)~115
C5~7.0 (dd)~110
C6-~145
C7~7.8 (d)~125
C7a-~150
C1'-~130
C2'/C6'~7.9 (m)~129
C3'/C5'~7.5 (m)~128
C4'~7.6 (m)~131
NH₂~4.0 (br s)-

Note: These are predicted values and may vary based on experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons within the phenyl and benzo[d]isoxazole rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally observed value, providing a high degree of confidence in the elemental composition. For C₁₃H₁₀N₂O, the expected monoisotopic mass is 210.0793 g/mol .

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300–3500 cm⁻¹. The C=N stretching of the isoxazole ring would be observed around 1620–1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450–1600 cm⁻¹ region. The C-O stretching of the isoxazole ring would likely be found in the 1000–1250 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds, providing further confirmation of the molecular structure.

Characteristic Absorption Bands for Amine, Phenyl, and Isoxazole Moieties

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), phenyl, and benzisoxazole components.

The amine group would typically show N-H stretching vibrations in the region of 3500-3300 cm⁻¹. As a primary amine, two bands are anticipated in this region, one for the symmetric and one for the asymmetric stretching modes. Additionally, an N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the phenyl ring.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional MoietyVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Asymmetric Stretch3500 - 3400
Primary AmineN-H Symmetric Stretch3400 - 3300
Primary AmineN-H Scissoring (Bend)1650 - 1580
Phenyl & BenzoAromatic C-H Stretch> 3000
Phenyl & BenzoAromatic C=C Stretch1600 - 1450
IsoxazoleC=N Stretch1650 - 1610
IsoxazoleN-O Stretch1450 - 1350
IsoxazoleC-O Stretch1250 - 1150
Phenyl & BenzoAromatic C-H Out-of-plane Bend900 - 675

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule and the extent of its conjugated system. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with its aromatic and heteroaromatic systems.

The extensive conjugation involving the benzisoxazole ring system and the attached phenyl group is predicted to result in strong absorptions in the ultraviolet region. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 3-phenylbenzo[d]isoxazole, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Typically, aromatic compounds exhibit a strong absorption band (the E-band) below 200 nm and a less intense band (the B-band) in the 230-270 nm range, both resulting from π → π* transitions. The extended conjugation in this compound would be expected to shift these bands to longer wavelengths. Additionally, weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms of the isoxazole ring and the amino group, may be observed at longer wavelengths, often appearing as shoulders on the more intense π → π* bands.

A powerful approach to understanding the electronic structure of a molecule is to correlate its experimentally measured UV-Vis spectrum with theoretical calculations, such as those performed using Time-Dependent Density Functional Theory (TD-DFT). This correlative analysis allows for the assignment of specific electronic transitions to the observed absorption bands.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the benzisoxazole ring system and provide details about the conformation of the phenyl group relative to the benzisoxazole core. The torsion angle between the phenyl ring and the benzisoxazole ring is of particular interest as it influences the degree of π-conjugation between these two parts of the molecule.

Furthermore, X-ray crystallography would reveal the intermolecular interactions present in the crystal lattice, such as hydrogen bonding involving the amine group and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. These non-covalent interactions play a crucial role in determining the packing of the molecules in the solid state and can influence the material's physical properties.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Hydrogen Bonds (Donor-Acceptor)N-H···N, N-H···O
π-π Stacking Distance (Å)Value

Note: The values in this table are hypothetical and would need to be determined through experimental X-ray diffraction analysis.

Structure Activity Relationships and Molecular Interaction Studies of 3 Phenylbenzo D Isoxazol 6 Amine Derivatives

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design of derivatives based on the 3-phenylbenzo[d]isoxazol-6-amine core is a key strategy to optimize their pharmacological properties. This involves the systematic modification of various parts of the molecule to understand their influence on biological activity.

Systematic Modification of the Phenyl and Amine Substituents on the Benzo[d]isoxazole Core

The biological activity of 3-phenylbenzo[d]isoxazole-6-amine derivatives can be finely tuned by introducing different substituents on the phenyl ring and modifying the amine group.

Phenyl Ring Modifications: The electronic and steric properties of substituents on the phenyl ring at the 3-position play a crucial role in the interaction of these molecules with their biological targets. For instance, in related isoxazole-carboxamide series, the introduction of electron-withdrawing groups like chloro or fluoro moieties, or electron-donating groups such as methoxy (B1213986) groups, has been shown to significantly impact their inhibitory activity against enzymes like cyclooxygenases (COX). nih.gov Specifically, a 3,4-dimethoxy substitution on the phenyl ring has been observed to enhance binding interactions with the COX-2 enzyme. nih.gov

Amine Group Modifications: The amine group at the 6-position is a key site for modification to influence solubility, basicity, and the potential for hydrogen bonding. Acylation of the amine to form amides or sulfonamides can alter the molecule's pharmacokinetic profile and target affinity. For example, in a series of N-phenylbenzo[d]isoxazole-3-carboxamides investigated as HIF-1α inhibitors, modifications on the amine-linked formanilide (B94145) group were critical for activity.

A summary of potential modifications and their expected impact is presented in the table below:

Modification SiteSubstituentPotential Impact on Activity
Phenyl Ring (Position 3)Electron-withdrawing groups (e.g., -Cl, -F, -CF3)Can enhance binding affinity through halogen bonding and alter electronic interactions.
Electron-donating groups (e.g., -OCH3, -CH3)May improve metabolic stability and influence hydrophobic interactions.
Amine Group (Position 6)Acetylation (-COCH3)Can modulate solubility and cell permeability.
Sulfonylation (-SO2R)May introduce strong hydrogen bond accepting groups and alter the overall charge distribution.
Alkylation (-R)Can increase lipophilicity and affect binding to hydrophobic pockets.

Regioisomeric Investigations and Their Impact on Molecular Properties

In a broader context of benzisoxazole derivatives, the position of substituents has been shown to be critical. For example, in a series of anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring led to increased activity and neurotoxicity. This underscores the importance of regioisomeric control during synthesis to achieve the desired therapeutic profile.

In Silico Approaches for Predicting Molecular Interactions with Biological Macromolecules

Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the interactions between small molecules and their biological targets at a molecular level.

Molecular Docking Simulations for Analyzing Binding Affinity and Interaction Modes

Molecular docking simulations can provide insights into the binding affinity and preferred orientation of this compound derivatives within the active site of a target protein. For instance, in studies of isoxazole-carboxamide derivatives as COX inhibitors, molecular docking was employed to understand the binding interactions with COX-1 and COX-2 enzymes. nih.gov Similarly, docking studies of 3-phenyl-β-alanine based oxadiazole analogues as carbonic anhydrase II inhibitors helped to elucidate their binding modes. nih.govresearchgate.net

For a hypothetical interaction of a this compound derivative with a kinase, the docking process would typically involve:

Preparation of the protein structure: Obtaining the 3D structure of the target kinase from the Protein Data Bank (PDB).

Ligand preparation: Generating the 3D conformation of the this compound derivative and assigning appropriate charges.

Docking simulation: Using software like AutoDock or Glide to predict the binding pose of the ligand in the kinase's active site.

Analysis of results: Evaluating the predicted binding energies and visualizing the interaction modes.

Identification of Potential Binding Sites and Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions)

The analysis of docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound derivatives, key interactions could include:

Hydrogen Bonding: The amine group at the 6-position and the nitrogen atom of the isoxazole (B147169) ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the target's active site. For example, docking studies of other heterocyclic inhibitors have shown hydrogen bonding with residues like Thr199, Thr200, and Gln92 in the active site of carbonic anhydrase II. nih.govresearchgate.net

Electrostatic Interactions: The distribution of charge across the molecule, influenced by substituents on the phenyl ring and modifications to the amine group, will dictate electrostatic interactions with the protein.

A table summarizing potential interactions is provided below:

Molecular FeaturePotential Interaction TypeInteracting Protein Residues (Hypothetical)
6-Amine GroupHydrogen Bond DonorAsp, Glu, Ser, Thr
Isoxazole NitrogenHydrogen Bond AcceptorAsn, Gln, Arg, His
Phenyl Ringπ-π Stacking, Hydrophobic InteractionsPhe, Tyr, Trp, Leu, Val
Benzo[d]isoxazole CoreHydrophobic InteractionsAla, Val, Leu, Ile

Mechanistic Basis of Biological Target Modulation

The biological effect of this compound derivatives stems from their ability to modulate the function of specific biological targets. While the exact mechanism for this specific scaffold is not extensively documented, insights can be drawn from related structures.

For example, certain benzo[d]isoxazole derivatives have been identified as inhibitors of hypoxia-inducible factor (HIF)-1α transcriptional activity. These compounds were found to decrease the expression of downstream target genes like VEGF and PDK1 in a concentration-dependent manner. The proposed mechanism did not involve altering HIF-1α protein expression levels, but rather a direct inhibition of its transcriptional function.

In the context of kinase inhibition, a common mechanism of action for small molecule inhibitors involves competitive binding to the ATP-binding site of the kinase. A this compound derivative could potentially function in this manner, with the benzo[d]isoxazole core acting as a scaffold that orients the phenyl group and the substituted amine to interact with key residues in the ATP pocket, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Understanding the Role of Specific Functional Groups in Biological Target Engagement

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various functional groups. These groups play a crucial role in the molecule's ability to bind with high affinity and specificity to the active sites of enzymes or the ligand-binding domains of receptors.

Structure-activity relationship (SAR) studies on related 3-aminobenzo[d]isoxazole derivatives have demonstrated that modifications at different positions of the benzisoxazole core and the phenyl ring can dramatically alter their inhibitory potency against various biological targets, such as receptor tyrosine kinases (RTKs). For instance, in a series of 3-aminobenzo[d]isoxazoles, the incorporation of a N,N'-diphenyl urea (B33335) moiety at the 4-position was found to be critical for potent inhibition of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. nih.gov

The substitution pattern on the phenyl ring is also a key determinant of biological activity. In a study of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities, the presence and position of substituents on the phenyl ring were shown to be critical for their inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov For example, specific substitutions can enhance hydrophobic interactions or form key hydrogen bonds within the active site of the target protein.

Moreover, the amine group at the 6-position of the benzo[d]isoxazole ring offers a valuable point for modification. In a series of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one derivatives, the attachment of aminoacyl and dipeptidyl groups to the 6-amino position via an amide bond led to potent time-dependent inhibition of human leukocyte elastase (HLE). nih.gov This suggests that extending from the 6-amino position with specific peptide fragments can effectively target the active site of certain proteases.

The following interactive table summarizes the impact of key functional groups on the biological activity of benzo[d]isoxazole and related derivatives.

Interactive Data Table: Role of Functional Groups in Biological Target Engagement

Scaffold Functional Group/Modification Position Biological Target Effect on Activity Reference
3-Aminobenzo[d]isoxazoleN,N'-Diphenyl urea4VEGFR, PDGFRPotent Inhibition nih.gov
1,3,4-OxadiazoleVarious substituentsPhenyl ringGSK-3βCritical for activity nih.gov
6-Amino-2-phenyl-4H-3,1-benzoxazin-4-oneAminoacyl and dipeptidyl groups6-aminoHuman Leukocyte ElastasePotent time-dependent inhibition nih.gov
Benzo[d]isoxazoleVarious substituents-Bromodomain and Extra-Terminal (BET) proteinsPotent and selective inhibition nih.gov

Correlation between Computational Predictions and Experimental Observations of Molecular Activity

The integration of computational modeling with experimental validation has become an indispensable tool in modern drug discovery. For this compound derivatives and related compounds, molecular docking and other in silico methods provide valuable insights into their binding modes and inhibitory mechanisms, which can then be correlated with experimental data.

Molecular docking studies have been instrumental in rationalizing the observed biological activities of various isoxazole derivatives. For instance, in the development of new isoxazole derivatives as cyclooxygenase (COX) inhibitors, molecular docking simulations were used to predict the binding interactions of the compounds within the active sites of COX-1 and COX-2 enzymes. nih.gov These computational predictions were then supported by in vitro enzyme inhibition assays, which confirmed the anti-inflammatory effects of the synthesized compounds. nih.gov

Similarly, for a series of 3-phenyl-5-furan isoxazole derivatives, molecular docking and molecular dynamics simulations were performed to understand their binding to COX-1, COX-2, and 15-lipoxygenase (15-LOX). acu.edu.in The in silico studies revealed that the most potent compound in vitro established strong binding interactions within the catalytic domain of these enzymes, thus corroborating the experimental findings. acu.edu.innih.gov

In the context of 3-aminobenzo[d]isoxazoles as RTK inhibitors, molecular modeling was used to understand the binding mode of these compounds in the ATP-binding pocket of the kinases. nih.gov The models suggested that these inhibitors adopt a specific conformation that allows for key interactions with the hinge region and other important residues, providing a structural basis for their potent inhibitory activity observed in enzymatic assays. nih.gov

The following interactive table presents a comparison of computational predictions and experimental results for related isoxazole and benzo[d]isoxazole derivatives.

Interactive Data Table: Correlation of Computational and Experimental Data

Compound Series Computational Method Predicted Interaction/Activity Experimental Observation Biological Target Reference
Isoxazole derivativesMolecular Docking, Molecular DynamicsSelective binding to COX-2 active sitePotent and selective COX-2 inhibition in vitroCOX-1/COX-2 nih.gov
3-Phenyl-5-furan isoxazole derivativesMolecular Docking, Molecular DynamicsStrong binding to catalytic domainPotent in vitro inhibitionCOX-1/COX-2, 15-LOX acu.edu.innih.gov
3-Aminobenzo[d]isoxazolesMolecular ModelingSpecific binding mode in ATP-binding pocketPotent inhibition of RTK activityVEGFR, PDGFR nih.gov
Benzo[d]isoxazole derivativesCocrystal StructuresSolid structural basis for optimizationPotent and selective BET bromodomain inhibitionBRD4(1) nih.gov

Selectivity Profiling and Off-Target Investigations at a Molecular Level

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For this compound derivatives, understanding their selectivity profile at a molecular level is crucial for their advancement as therapeutic agents.

Research on structurally related benzo[d]isoxazole derivatives has highlighted the potential for achieving high selectivity. In a study focused on developing inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, a series of benzo[d]isoxazole-containing compounds were optimized for potent and selective inhibition of BRD4(1). nih.gov The most potent compounds exhibited high selectivity over other non-BET subfamily members, demonstrating that the benzo[d]isoxazole scaffold can be tailored for specific target recognition. nih.gov

Similarly, studies on 3,5-disubstituted isoxazole derivatives as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) have shown that specific substitution patterns can lead to significant selectivity for COX-2 over COX-1. nih.gov This is particularly important for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.

The investigation of off-target effects is equally important. While a compound may show high potency for its primary target, interactions with other proteins can lead to unforeseen biological consequences. Comprehensive selectivity profiling, often involving screening against a panel of kinases or other enzyme families, is necessary to identify potential off-target interactions. For instance, while some 3-aminobenzo[d]isoxazoles were identified as potent multitargeted inhibitors of VEGFR and PDGFR, a thorough off-target analysis would be required to fully characterize their selectivity profile. nih.gov

Applications in Chemical Probe Development for Illuminating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in a cellular or in vivo context. The this compound scaffold holds promise for the development of such probes due to its tunable structure and potential for high-affinity, selective binding.

A well-characterized chemical probe should possess several key attributes, including high potency for its intended target, a clear mechanism of action, and a well-defined selectivity profile with minimal off-target effects. While specific examples of this compound derivatives being used as chemical probes are not extensively documented in the public domain, the principles for their development can be inferred from related research.

For example, the potent and selective BET inhibitors based on the benzo[d]isoxazole scaffold could be further developed into chemical probes to investigate the role of BET proteins in gene transcription and cancer biology. nih.gov By attaching a fluorescent tag or a biotin (B1667282) moiety to a non-critical position of the molecule, these probes could be used for imaging protein localization or for pull-down experiments to identify binding partners.

Similarly, highly selective inhibitors of specific kinases or enzymes derived from the this compound core could serve as valuable tools to dissect complex signaling pathways. For instance, a selective inhibitor of a particular receptor tyrosine kinase could be used to study the downstream signaling events that are specifically mediated by that kinase, helping to elucidate its role in cellular processes like proliferation, migration, and survival. nih.govacs.org The development of such probes derived from the this compound scaffold represents a promising avenue for future research in chemical biology.

Future Directions and Emerging Research Avenues for 3 Phenylbenzo D Isoxazol 6 Amine Derivatives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzo[d]isoxazole derivatives has traditionally relied on multi-step procedures that can be cumbersome and generate significant waste. arkat-usa.org Future research is increasingly focused on the development of novel, efficient, and environmentally benign synthetic methodologies.

Key areas of development include:

Green Chemistry Approaches: The use of greener solvents like water and glycerol, along with catalysts such as copper sulfate, is being explored to create more sustainable synthetic routes. orgchemres.org Microwave-assisted synthesis and ultrasonic irradiation are also being employed to reduce reaction times and improve yields. orgchemres.orgnumberanalytics.com

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. arkat-usa.org Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents a notable advancement in this area. arkat-usa.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reductants, often proceeding with high selectivity and minimizing byproduct formation. mdpi.com

Synthetic Approach Key Features Potential Advantages
Green Chemistry Use of aqueous media, biodegradable catalysts. orgchemres.orgReduced environmental impact, lower cost. orgchemres.org
One-Pot Synthesis Multiple bond-forming events in a single step. researchgate.netIncreased efficiency, reduced waste. researchgate.net
C-H Activation Direct functionalization of C-H bonds. arkat-usa.orgAtom economy, shorter synthetic routes. arkat-usa.org
Electrochemical Synthesis Use of electric current for redox reactions. mdpi.comHigh selectivity, mild reaction conditions. mdpi.com

Application of Advanced Spectroscopic Techniques for In Situ and Time-Resolved Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are becoming indispensable tools for real-time analysis of chemical transformations.

Future applications in the synthesis of 3-Phenylbenzo[d]isoxazol-6-amine derivatives will likely involve:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY and NOESY, are powerful for the detailed structural elucidation of complex heterocyclic products and intermediates. ipb.ptresearchgate.net While less common for real-time monitoring due to longer acquisition times, specialized techniques can provide mechanistic insights.

Mass Spectrometry (MS): Real-time MS techniques can track the evolution of species in a reaction mixture, aiding in the identification of transient intermediates and byproducts.

The integration of these techniques will enable a deeper understanding of reaction pathways, leading to improved control over product selectivity and yield.

Integration of Artificial Intelligence and Machine Learning in the Design and Property Prediction of Benzo[d]isoxazole Analogs

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. For benzo[d]isoxazole derivatives, these computational tools can accelerate the design and development process.

Emerging applications include:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, biological activities, and toxicity of novel benzo[d]isoxazole analogs before they are synthesized. researchgate.netdrugbank.com This allows for the virtual screening of large compound libraries to identify the most promising candidates.

De Novo Drug Design: Generative AI models can design novel molecular structures with desired properties, expanding the chemical space of potential benzo[d]isoxazole-based therapeutics.

Reaction Optimization: AI algorithms can analyze vast datasets of reaction conditions to predict optimal parameters for the synthesis of specific target molecules, saving time and resources.

A study on phenazine (B1670421) derivatives demonstrated that ML models could accurately predict redox potentials, showcasing the potential of this approach for other heterocyclic systems. researchgate.net

Exploration of New Mechanistic Pathways and Unconventional Reactivity of the Benzo[d]isoxazol-6-amine Core

While much is known about the synthesis of the benzo[d]isoxazole core, there is still room to explore novel mechanistic pathways and harness its unconventional reactivity. Future research may focus on:

Photocatalysis and Electrochemistry: These methods can unlock new reaction pathways that are not accessible through traditional thermal methods, potentially leading to the synthesis of novel and complex derivatives. numberanalytics.com

Ring-Opening and Rearrangement Reactions: Investigating the controlled opening and rearrangement of the isoxazole (B147169) ring could provide access to a diverse range of other heterocyclic scaffolds.

Catalytic Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral benzo[d]isoxazole derivatives is a significant area for future exploration, particularly for applications in medicinal chemistry.

Potential in Supramolecular Chemistry and Advanced Materials Science

The unique electronic and structural features of the benzo[d]isoxazole scaffold make it an attractive building block for supramolecular assemblies and advanced materials.

Potential future applications include:

Sensing: The aromatic and heterocyclic nature of the core can be exploited to design fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Optoelectronics: Derivatives with extended π-systems could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Liquid Crystals: The rigid, planar structure of the benzo[d]isoxazole core could be incorporated into molecules designed to exhibit liquid crystalline properties.

The exploration of these areas will expand the utility of this compound and its derivatives beyond their traditional roles in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Phenylbenzo[d]isoxazol-6-amine?

  • Methodological Answer : The synthesis typically involves Boc-deprotection of intermediates under acidic conditions (e.g., HCl/EtOAc), followed by extraction with ethyl acetate and purification via flash chromatography (50% EtOAc in petroleum ether). Yield optimization (~74%) requires strict control of reaction time (2 hours at 25°C) and efficient removal of byproducts during washing steps . Solvent selection (e.g., 1,4-dioxane or THF) and catalysts (triethylamine, K₂CO₃) are critical for intermediate coupling reactions .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer : Use respiratory protection and gloves to avoid inhalation or skin contact. In case of exposure, move to fresh air and consult a physician. Stability tests indicate the compound is non-reactive under recommended storage conditions, but avoid strong acids/bases to prevent decomposition . Dispose of waste via licensed services, as ecological toxicity data are unavailable .

Q. What analytical techniques confirm the structure of this compound?

  • Methodological Answer : Use ESI+ mass spectrometry (m/z 149.1 [M+H]+) for molecular weight validation. NMR (¹H and ¹³C) identifies aromatic protons (δ 6.5–8.0 ppm) and amine groups. Cross-validate purity via flash chromatography Rf values and HRMS to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during derivative characterization?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks in δ 2.8–3.9 ppm for aliphatic protons) may arise from incomplete purification or residual solvents. Re-run chromatography with gradient elution (e.g., EtOAc/petroleum ether 30–70%). Use HRMS to distinguish between isobaric species (e.g., isotopic patterns for Cl/Br substituents) .

Q. What strategies mitigate hERG liability in this compound derivatives for therapeutic use?

  • Methodological Answer : Structural modifications (e.g., introducing methyl or electron-withdrawing groups) reduce hERG channel binding. Test analogs in vitro using patch-clamp assays and correlate with computational models (e.g., molecular docking) to predict cardiac toxicity. For example, 3-methyl analogs showed reduced hERG inhibition compared to phenyl derivatives .

Q. How do reaction conditions influence byproduct formation during condensation reactions?

  • Methodological Answer : Self-condensation of intermediates (e.g., β-(isoxazol-5-yl) enamines) can occur under acidic conditions (acetyl chloride) or high temperatures. Suppress byproducts using low-temperature (0–5°C) coupling reactions and stoichiometric control (1:1 molar ratio of reactants). Monitor via TLC and isolate intermediates before further functionalization .

Q. How can DFT studies guide the design of this compound derivatives?

  • Methodological Answer : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the isoxazole ring). Solvent effects (polar vs. non-polar) and substituent electronic profiles (para-substituted phenyl groups) modulate charge distribution, influencing binding to biological targets like kinases or receptors .

Q. What experimental variables explain yield discrepancies in scaled-up synthesis?

  • Methodological Answer : Lower yields in large batches (~50% vs. 74% in small-scale) may result from inefficient mixing or heat dissipation. Optimize using flow chemistry for Boc-deprotection, which improves temperature control. Alternatively, switch to microwave-assisted synthesis for faster and more uniform heating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.